molecular formula C18H15N3OS4 B2368322 1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one CAS No. 849065-79-8

1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one

Cat. No.: B2368322
CAS No.: 849065-79-8
M. Wt: 417.58
InChI Key: OKQZFUBTILDNQJ-UHFFFAOYSA-N
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Description

1-(benzothiazol-2-ylthiomethyl)-6,7-dimethyl-9-hydro-1H,2H-1,3-thiazolidino[3, 2-a]thiopheno[3,2-e]pyrimidin-5-one is a useful research compound. Its molecular formula is C18H15N3OS4 and its molecular weight is 417.58. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antibacterial Properties

Research into derivatives of benzothiazole and related compounds has highlighted their significant antifungal and antibacterial capabilities. For instance, compounds featuring the benzothiazole moiety have been synthesized and demonstrated potent antifungal effects against species like Aspergillus terreus and Aspergillus niger, showcasing their potential as antifungal agents (Jafar et al., 2017). Similarly, novel benzothiazole pyrimidine derivatives have been developed, which exhibited excellent antibacterial and antifungal activities, outperforming standard drugs in some cases (Maddila et al., 2016). These studies underline the therapeutic potential of benzothiazole derivatives in treating microbial infections.

Corrosion Inhibition

Benzothiazole derivatives have also been identified as effective corrosion inhibitors for carbon steel in acidic environments. Two specific benzothiazole compounds were synthesized and shown to significantly reduce corrosion, offering higher stability and efficiency compared to previously reported inhibitors. These findings suggest their potential application in protecting industrial metals from corrosive damage (Hu et al., 2016).

Antimicrobial and Cytotoxic Activities

The exploration of benzothiazole and its derivatives extends into their antimicrobial and cytotoxic activities. Compounds with the benzothiazole backbone have demonstrated broad-spectrum antimicrobial efficacy against various bacterial and fungal strains. Moreover, certain pyrimidinyl benzothiazole derivatives have exhibited promising cytotoxic activities, indicating their potential use in cancer therapy (Seenaiah et al., 2014).

Synthesis of Structurally Diverse Compounds

The chemical versatility of benzothiazole derivatives facilitates the synthesis of a wide array of structurally diverse compounds. Through various chemical reactions, such as alkylation and ring closure, researchers have generated libraries of compounds with potential pharmaceutical applications, demonstrating the adaptability and utility of benzothiazole derivatives in drug development (Roman, 2013).

Properties

IUPAC Name

12-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,5-dimethyl-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8-trien-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS4/c1-9-10(2)25-16-14(9)15(22)20-17-21(16)11(7-23-17)8-24-18-19-12-5-3-4-6-13(12)26-18/h3-6,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQZFUBTILDNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N=C3N2C(CS3)CSC4=NC5=CC=CC=C5S4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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